molecular formula C13H13NO2S B1362574 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide CAS No. 18773-54-1

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide

Cat. No.: B1362574
CAS No.: 18773-54-1
M. Wt: 247.31 g/mol
InChI Key: NNPRNGRENISUMK-UHFFFAOYSA-N
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Description

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is an organic compound with the molecular formula C13H13NO2S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group and two prop-2-yn-1-yl groups

Scientific Research Applications

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.

    Biological Studies: It is used in studies to understand the interaction of sulfonamide compounds with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with prop-2-yn-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Methylbenzenesulfonyl chloride+2 Prop-2-yn-1-amineThis compound+2 HCl\text{4-Methylbenzenesulfonyl chloride} + \text{2 Prop-2-yn-1-amine} \rightarrow \text{this compound} + \text{2 HCl} 4-Methylbenzenesulfonyl chloride+2 Prop-2-yn-1-amine→this compound+2 HCl

The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The prop-2-yn-1-yl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-methylbenzenesulfonic acid or 4-methylbenzenesulfonyl chloride.

    Reduction: Formation of 4-methyl-N,N-di(prop-2-yn-1-yl)aniline.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The prop-2-yn-1-yl groups can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N,N-di(prop-2-yn-1-yl)aniline
  • 4-Methylbenzenesulfonyl chloride
  • 4-Methylbenzenesulfonic acid

Uniqueness

4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is unique due to the presence of both the sulfonamide group and the prop-2-yn-1-yl groups. This combination allows for a wide range of chemical reactivity and potential applications. The compound’s ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-methyl-N,N-bis(prop-2-ynyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h1-2,6-9H,10-11H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPRNGRENISUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC#C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317057
Record name 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18773-54-1
Record name 18773-54-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-thieno[3,4-c]pyrrole (166 mg), hydrobromic acid (1.5 mL, 48% in water), propionic acid (0.26 mL) and phenol (182 mg) was heated at 100° C. for 8 h. The crude product obtained as such was passed through ion exchange resin (Strata-X-C) and eluted with methanol containing 10% ammonium hydroxide to yield the title compound.
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
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reactant
Reaction Step One
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0.26 mL
Type
reactant
Reaction Step One
Quantity
182 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of p-toluenesulfonamide (2.55 g) in acetone (100 mL) were added potassium carbonate (4.44 g) and propargyl chloride (5 g) and the mixture was refluxed overnight. The mixture was cooled, diluted with ether and brine. The organic layer was separated, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The residue was purified on a Biotage Horizon® system (silica, ethyl acetate gradient 13-25% in hexane) to yield the title compound.
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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